molecular formula C25H18ClN3O B15022892 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide

Cat. No.: B15022892
M. Wt: 411.9 g/mol
InChI Key: HGOGAUATTOMIMN-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE: is a complex organic compound that features a benzodiazole ring, a methylphenyl group, and a chloronaphthalene carboxamide moiety

Properties

Molecular Formula

C25H18ClN3O

Molecular Weight

411.9 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide

InChI

InChI=1S/C25H18ClN3O/c1-15-12-13-16(24-27-21-10-2-3-11-22(21)28-24)14-23(15)29-25(30)19-8-4-7-18-17(19)6-5-9-20(18)26/h2-14H,1H3,(H,27,28)(H,29,30)

InChI Key

HGOGAUATTOMIMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC5=C4C=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Methylphenyl Group:

    Formation of the Chloronaphthalene Carboxamide:

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability.

Mechanism of Action

The mechanism by which N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The benzodiazole ring can bind to certain proteins, inhibiting their function, while the chloronaphthalene moiety can interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]ACETAMIDE: This compound shares the benzodiazole and phenyl groups but differs in the acetamide moiety.

    5-(1H-1,3-BENZODIAZOL-2-YL)PENTAN-1-OL: This compound has a similar benzodiazole ring but features a pentanol group instead of the chloronaphthalene carboxamide.

Uniqueness

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

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